molecular formula C21H17NO4 B6524827 N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 929413-73-0

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

Cat. No. B6524827
CAS RN: 929413-73-0
M. Wt: 347.4 g/mol
InChI Key: IMBAMTMJNXZPDZ-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide (N-DMBCA) is a small molecule that has been studied for its potential application in a variety of scientific research fields. N-DMBCA is a derivative of chromen-4-yl, which is a type of heterocyclic aromatic compound, and it has the ability to interact with various biological targets, making it an attractive tool for research.

Scientific Research Applications

Antioxidant Activity

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide: exhibits antioxidant potential, which is crucial for combating oxidative stress. Oxidative stress contributes to several disease conditions, including neurodegenerative disorders, cardiovascular diseases, and cancer. Researchers have synthesized coumarin–chalcone hybrid molecules, some of which show significant antioxidant activity . Further optimization of these compounds could lead to novel scaffolds for treating various pathological conditions.

Anticancer Properties

Coumarins and chalcones have individually demonstrated anticancer effects. By combining their structural elements, N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide may exhibit enhanced cytotoxicity against cancer cells. Researchers have used 7-hydroxycoumarin derivatives as building blocks for novel coumarin-based anticancer agents . Investigating this compound’s potential in inhibiting tumor growth and metastasis is essential.

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. By incorporating a coumarin moiety, N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide could exhibit broad-spectrum antimicrobial effects. Researchers have synthesized related compounds and evaluated their activity against bacteria and fungi . Further studies can explore its potential as a novel antimicrobial agent.

Heterocyclic Synthesis

The 4-hydroxycoumarin scaffold has been widely used in multicomponent reactions for synthesizing various heterocyclic compounds. Researchers have explored its versatility in creating diverse chemical structures . N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide could serve as a valuable precursor in such synthetic pathways.

Fluorescent Chemosensors

Coumarin derivatives often exhibit fluorescence properties. Researchers have designed coumarin-based chemosensors for detecting metal ions, including copper (Cu²⁺). These sensors undergo “turn-off” fluorescence upon binding to specific metal ions, making them useful for analytical purposes . Investigating the sensing capabilities of our compound could lead to novel applications in metal ion detection.

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-11-8-15-16(10-19(24)25-18(15)9-12(11)2)21-20(22-13(3)23)14-6-4-5-7-17(14)26-21/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBAMTMJNXZPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

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